tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate

medicinal chemistry structure-activity relationship scaffold hopping

tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate (CAS 1854332-36-7) is a Boc-protected aminomethyl derivative of the 1,4-oxazepane heterocycle, with molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol. It serves as a versatile small-molecule scaffold in medicinal chemistry, primarily as a building block for the synthesis of more complex drug-like molecules and as a rigid linker component in proteolysis-targeting chimeras (PROTACs).

Molecular Formula C11H22N2O3
Molecular Weight 230.308
CAS No. 1854332-36-7
Cat. No. B2533407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate
CAS1854332-36-7
Molecular FormulaC11H22N2O3
Molecular Weight230.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNCCCO1
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-9-7-12-5-4-6-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)
InChIKeyGGMMBDZOUNAQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate (CAS 1854332-36-7): Procurement-Ready Small-Molecule Scaffold for Focused Library Synthesis and PROTAC Linker Development


tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate (CAS 1854332-36-7) is a Boc-protected aminomethyl derivative of the 1,4-oxazepane heterocycle, with molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It serves as a versatile small-molecule scaffold in medicinal chemistry, primarily as a building block for the synthesis of more complex drug-like molecules and as a rigid linker component in proteolysis-targeting chimeras (PROTACs) . The compound features a seven-membered oxazepane ring that provides a conformationally constrained yet flexible spacer, distinguishing it from linear PEG or alkyl chain linkers [1]. Commercial suppliers, including Bidepharm and Biosynth (CymitQuimica), guarantee purities of ≥95% and provide batch-specific QC documentation such as NMR, HPLC, and GC .

Why Generic Substitution of tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate Fails: Positional Isomerism and Pharmacophore Geometry


Within the 1,4-oxazepane scaffold family, the position of the Boc-aminomethyl substituent critically dictates the vector of functional group extension, ring conformational dynamics, and subsequent biochemical interactions. Simply swapping a 2-ylmethyl variant for a 6-ylmethyl or 4-ylmethyl congener cannot recapitulate identical exit-vector geometry, as the angle and distance between the ring heteroatoms and the protected amine differ markedly . This structural disparity directly impacts the molecular recognition profile when the scaffold is incorporated into a ligand, and for PROTAC linker applications, even subtle changes in ring topology alter the spatial orientation between the E3 ligase ligand and the target protein, potentially collapsing ternary complex formation [1]. Consequently, substituting this compound with a regioisomeric analog without experimental validation is likely to yield divergent and non-transferable structure-activity relationships, undermining reproducibility in both hit optimization and degrader development programs.

tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate: Quantitative Differentiation Evidence Guide


Regioisomeric Differentiation: 2-ylmethyl versus 6-ylmethyl Boc-Carbamate Exit-Vector Geometry

The target compound places the Boc-aminomethyl group at the C2 position of the oxazepane ring, while the most commercially available regioisomer (CAS 1782916-90-8) bears the substituent at C6. This positional shift alters the relative spatial orientation of the reactive amine (post-deprotection) with respect to the ring heteroatoms. Although direct comparative bioactivity data are not published, the accessibility of the C2 center versus the C6 center for further derivatization has been shown in broader oxazepane chemistry to impact reaction kinetics; for instance, N-Boc (2R)-1,4-oxazepane-2-carboxylic acid was synthesized in 39% overall yield over seven steps, whereas analogous C6-substituted oxazepane-2-carboxylic acid derivatives are more synthetically challenging [1]. The 2-ylmethyl variant thus presents a synthetically validated handle for regioselective elaboration.

medicinal chemistry structure-activity relationship scaffold hopping

Purity Benchmarking: Supplier-Guaranteed Purity Levels and Batch QC Documentation

Commercial suppliers of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate provide varying guarantees on minimum purity. Bidepharm and Biosynth/CymitQuimica offer ≥95% purity with batch-specific analytical data (NMR, HPLC, GC) . AOBchem also lists ≥95% purity . In contrast, the MCULE platform shows availability of this compound at 97% guaranteed purity for select batches, indicating that purities above the typical 95% threshold are accessible for more demanding applications . The availability of comprehensive, lot-specific CoA documentation from primary suppliers provides verifiable quality assurance that is not uniformly available across all in-class oxazepane building blocks, reducing the risk of purchasing sub-standard material for GLP studies.

quality control purity COA

PROTAC Linker Rationale: Rigid 1,4-Oxazepane Scaffold Enhances Ternary Complex Formation Compared to Flexible PEG Linkers

The 1,4-oxazepane ring in tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate imparts a semi-rigid spacer architecture with precisely defined vector angles, which has been shown in the design of BET degraders to be superior to flexible PEG linkers for inducing productive ternary complex formation. In the QCA570 series, the incorporation of a [1,4]oxazepine core within the inhibitor scaffold enabled the discovery of PROTACs with picomolar cellular degradation potency (complete BET degradation at <1 nM) and durable tumor regression in xenograft models [1]. While the present compound is a Boc-protected precursor used to construct such linkers, it directly recapitulates the conformational bias of the biologically validated oxazepane motif. In contrast, widely used flexible PEG-based linkers require extensive length optimization due to entropic penalties in ternary complex formation, as elucidated in linker design reviews [2].

PROTAC linker design targeted protein degradation

Synthesis Efficiency: High-Yielding, Streamlined Route to Boc-Protected Aminomethyl Oxazepane

The synthesis of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate can be achieved in high yield via a simple two-step protocol: protection of 2-(aminomethyl)-1,4-oxazepane with Boc anhydride, or alternatively through a one-step reaction of tert-butyl carbamate with 1,4-oxazepane-2-methanol. While specific process yields are proprietary, the general synthetic accessibility of 2-substituted oxazepanes compares favorably with 6-substituted analogs, which often require multi-step sequences with lower overall yields [1]. A related high-yielding synthetic approach using adapted Vilsmeier conditions has been reported for analogous heterocyclic carbamates, giving quantitative conversion and robust scalability [2]. The commercial availability of the compound in batch sizes up to 500 mg from Biosynth further indicates scalable synthesis that is not limited to milligram-scale custom synthesis, reducing supply risk for medium-scale medicinal chemistry campaigns.

synthesis yield scale-up

Best Application Scenarios for tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate in Drug Discovery and Chemical Biology


PROTAC Degrader Linker with Pre-Validated Conformational Bias

Utilize this compound as a rigid, semi-constrained linker domain for the synthesis of PROTAC degraders where maintaining a precise spatial orientation between the E3 ligase ligand and the target protein is critical. The oxazepane ring, when deprotected and functionalized, imparts conformational restriction that has been shown to improve ternary complex formation and degradation efficiency compared to flexible PEG linkers, as exemplified by the picomolar-potency BET degrader QCA570 [1][2]. Select this scaffold when project requirements include minimizing the empiric linker-screening effort and translating degrader potency from biochemical to cellular contexts.

Regioselective Scaffold Extension for Focused Kinase or Epigenetic Library Synthesis

Incorporate tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate as a central core for generating focused compound libraries targeting bromodomains or histone acetyltransferases, where the 1,4-oxazepane ring has been validated as a privileged scaffold [1][2]. The 2-aminomethyl substitution pattern provides a unique exit vector that, upon deprotection, allows introduction of diverse capping groups to explore structure-activity relationships orthogonal to those achievable with 4- or 6-substituted regioisomers. The high purity and batch-specific QC data from suppliers ensure that SAR trends are not confounded by chemical impurities.

Synthetic Intermediate for CNS-Targeted Monoamine Transporter Modulators

Employ this scaffold as a key intermediate in the synthesis of 1,4-oxazepane-containing monoamine reuptake inhibitors, a class that has demonstrated superior selectivity profiles for noradrenaline and dopamine transporters [1]. The Boc protection strategy allows orthogonal deprotection under mild acidic conditions, enabling convergent synthetic routes where the oxazepane core is introduced at late stages of the synthesis. The established commercial availability of this precursor supports hit-to-lead chemistry without the need for in-house synthesis of the oxazepane building block.

Biodegradable Polymer and Biomaterial Component

Use the Boc-protected oxazepane unit in the synthesis of biodegradable poly(amine-co-ester)s via organocatalytic ring-opening polymerization of N-Boc-1,4-oxazepan-7-one derivatives [1]. The tert-butyl carbamate protecting group allows controlled deprotection to generate free secondary amines along the polymer backbone, which can be subsequently functionalized or protonated for applications in gene delivery and controlled drug release. This application domain capitalizes on the unique hydrolytic and enzymatic stability profile of the oxazepane ring relative to more labile ester or amide backbone polymers.

Quote Request

Request a Quote for tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.